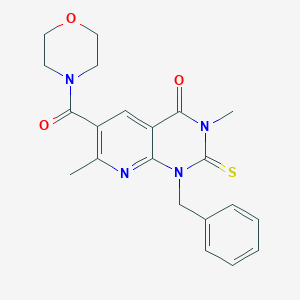

2-(2-Chloro-6-nitrophenyl)ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(2-Chloro-6-nitrophenyl)ethanol involves various chemical reactions that highlight the compound's versatility and reactivity under different conditions. For example, Hashmi et al. (2006) provided an improved procedure for synthesizing related phenylethanol derivatives, significantly reducing side-products and enhancing purification for experiments (Hashmi et al., 2006). Similarly, Yang Lirong (2007) synthesized 2-(4-Chlorophenyl)ethanol, a compound with structural similarities, showcasing efficient synthesis routes and high yields (Yang Lirong, 2007).

Molecular Structure Analysis

The molecular structure of compounds analogous to 2-(2-Chloro-6-nitrophenyl)ethanol has been elucidated using various analytical techniques, including X-ray diffraction. For instance, Kochetov and Kuz’mina (2007) investigated the crystal structure of a molecular complex involving ethanol and a nitrophenyl derivative, revealing insights into intermolecular interactions and hydrogen bonding (Kochetov & Kuz’mina, 2007).

Aplicaciones Científicas De Investigación

Ethanol Reforming for Hydrogen Production

Ethanol is a renewable energy carrier primarily produced from biomass fermentation. The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. Rh and Ni catalysts are particularly effective for ethanol steam reforming towards hydrogen production. The selection of catalyst supports, such as MgO, ZnO, CeO2, and La2O3, significantly affects the catalyst activity, favoring ethanol dehydrogenation and inhibiting dehydration. The development of bimetallic catalysts and double-bed reactors is seen as promising for enhancing hydrogen production and long-term catalyst stability. Autothermal reforming of bio-ethanol, despite its early R&D stage, shows promise for future fuel cell applications due to its potential for lesser external heat input and improved long-term stability, although its overall efficiency needs enhancement (Ni, Leung, & Leung, 2007).

Photosensitive Protecting Groups in Synthetic Chemistry

The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and others, in synthetic chemistry, has shown great promise. These groups are in the developmental stage but have applications in the protection of functional groups during chemical reactions, allowing for selective exposure and reaction sequences. The literature review up to September 1973 emphasizes the potential of these groups for future applications in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).

Chain Elongation with Reactor Microbiomes

Chain elongation into medium-chain carboxylates, such as n-caproate and n-caprylate, with ethanol as an electron donor and with open cultures of microbial consortia under anaerobic conditions, is being developed as a biotechnological production platform. This platform aims to convert organic biomass or wastes into valuable biochemicals with high thermodynamic efficiency. The understanding of microbial pathways is crucial for predicting and steering product formation, yet the interdisciplinary approach required spans microbiology, chemical separations, biochemistry, and environmental engineering. This review highlights the need for an in-depth study of the mechanism and the development of a complete intelligent set of equipment to advance ethanol precipitation technology (Angenent et al., 2016).

Safety And Hazards

The safety data sheet for 2-(2-Chloro-6-nitrophenyl)ethanol suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it is recommended to rinse with water and consult a doctor . If ingested, one should rinse the mouth with water and not induce vomiting .

Propiedades

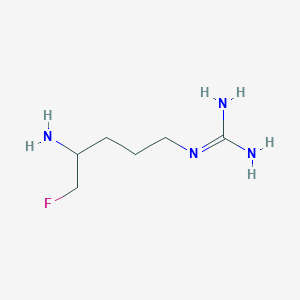

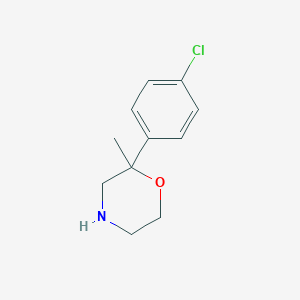

IUPAC Name |

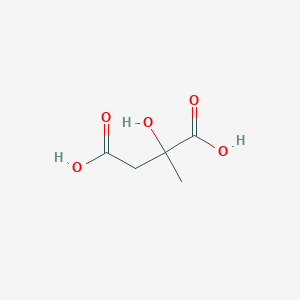

2-(2-chloro-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQZNFLWOPRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351462 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-nitrophenyl)ethanol | |

CAS RN |

102493-68-5 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

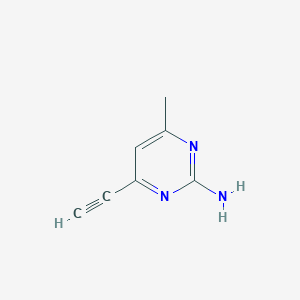

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)